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Compound of Interest |

Compound Name: Ethyl 2-formylnicotinate
CAS No.: 21908-07-6
Cat. No.: B3040589
- 7

Executive Summary

Ethyl 2-formylnicotinate represents a bifunctional pyridine scaffold containing both an
aldehyde (C-2) and an ethyl ester (C-3). In drug development, it serves as a "linchpin”
intermediate. Its purity is critical because the aldehyde group is highly reactive and prone to
oxidation (to carboxylic acid) or Cannizzaro disproportionation.

This guide provides a comparative spectroscopic analysis to validate identity and purity,
distinguishing the product from its precursor (ethyl 2-methylnicotinate) and potential
degradation products.

Characteristic IR Absorption Profile

The IR spectrum of ethyl 2-formylnicotinate is dominated by two carbonyl stretches and the
diagnostic Fermi resonance of the aldehyde.

Table 1: Key Vibrational Modes & Assignments
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Functional Group

Wavenumber (
Intensity
, cm~1)

Vibrational Mode
Assignment

Aldehyde C-H

2850-2820 & 2750—-
2720

Medium

Fermi Resonance:
Interaction between
fundamental C-H
stretch and the first
overtone of C-H
bending. The band at
~2720 cm~tis the
"smoking gun" for the

formyl group.

Ester C=0

1735-1750 Strong

C=0[1] Stretching
(Ester). Typically
appears at higher
frequency than the

conjugated aldehyde.

Aldehyde C=0

1700-1725 Strong

C=0[1] Stretching
(Aldehyde).[1][2]
Shifted to lower
wavenumbers due to
conjugation with the

pyridine ring.

Pyridine Ring

1590, 1570, 1475 Med-Strong

C=C and C=N Ring
Stretching (Skeletal
vibrations). Diagnostic
of the pyridine core

integrity.

C-O (Ester)

1250-1300 Strong

C-O-C Asymmetric
Stretching.

Aromatic C-H

3050-3080 Weak

C-H Stretching (sp?
hybridized carbons on

the ring).
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Technical Insight: In many high-resolution scans, the Ester C=0 and Aldehyde C=0 may
overlap to form a broadened, split peak centered around 1730 cm ~L. The presence of the 2720
cm~ doublet is the definitive confirmation of the aldehyde functionality, distinguishing it from the

ester-only precursor.

Comparative Performance: Reaction Monitoring

In a typical synthesis (e.g., Selenium Dioxide oxidation of the methyl group), IR spectroscopy
offers a rapid "Go/No-Go" decision metric superior to TLC.

Differentiation Matrix

Impurity: 2-
Precursor: Ethyl 2- Target: Ethyl 2- L
Feature .. o Formylnicotinic
methylnicotinate formylnicotinate )
Acid
Aldehyde C-H Absent Present (2720 cm™1) Present
) Single band (Ester Split/Broad Doublet Broad/Complex (Acid
Carbonyl Region ]
~1730) (Ester + Aldehyde) dimer + Aldehyde)
) Broad O-H stretch
OH Region Absent Absent
(2500-3300 cm™1)
) ) Methyl rock (~1380 Formyl C-H bend )
Fingerprint C-O stretch shift
cm™1) (~1390 cm™?)

Visualization: Synthesis & Monitoring Workflow

The following diagram illustrates the critical decision points in the synthesis and how IR bands
guide the process.
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(GEEW)]

Failure:
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Loss of Ester band

Impurity: Carboxylic Acid
(Over-oxidation)

Click to download full resolution via product page

Figure 1: Reaction monitoring workflow using characteristic IR markers to distinguish the target
aldehyde from precursors and acid byproducts.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures reproducible data acquisition, minimizing solvent interference which can
obscure the critical carbonyl region.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance)
accessory.

Step-by-Step Methodology:
e Background Scan: Collect a background spectrum (air) with 32 scans at 4 cm~* resolution.

o Sample Prep:

o If Solid: Place ~5 mg of crystalline ethyl 2-formylnicotinate directly on the crystal. Apply
high pressure using the anvil to ensure contact.

o If Oil/Liquid: Place 1 drop on the crystal. (Note: Crude product is often an oil; recrystallized
product is a solid).

e Acquisition: Scan from 4000 to 600 cm~1.
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» Processing: Apply baseline correction. Look for the Carbonyl Ratio: The ratio of the peak
height at ~1740 (Ester) to ~1710 (Aldehyde) should be roughly 1:1 to 1:0.9. A significant drop
in the 1740 peak suggests hydrolysis of the ester.

o Cleaning: Clean crystal with Isopropanol (avoid Acetone if checking for ketones/aldehydes to
prevent cross-contamination ghost peaks).

Structural Logic & Vibrational Modes

Understanding why the peaks appear where they do allows for better troubleshooting.

Ethyl 2-formylnicotinate

Aldehyde Group (-CHO) Pyridine Ring Ethyl Ester (-COOEt)

7
/,/Conjugation
7 lowers freq

C=0 Stretch
(Ester)
~1740 cm~?

Skeletal Stretch
(C=N, C=C)
1590/1570 cm~1

C=0 Stretch
(Conjugated)
~1710 cm~*

Fermi Resonance
(v C-H + 23 C-H)
2820/2720 cm~1

Click to download full resolution via product page

Figure 2: Mapping of functional groups to their specific vibrational modes. Note the conjugation
effect of the pyridine ring on the aldehyde carbonyl frequency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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